molecular formula C17H18N4O4 B2858425 N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1421529-72-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Katalognummer B2858425
CAS-Nummer: 1421529-72-7
Molekulargewicht: 342.355
InChI-Schlüssel: IMADKUNUVQJMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyrazin-2-yloxy group, and a piperidine-1-carboxamide group. The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules . The pyrazin-2-yloxy group and piperidine-1-carboxamide group are also found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group would contribute aromaticity, the pyrazin-2-yloxy group would add a heterocyclic component, and the piperidine-1-carboxamide group would introduce a secondary amide functionality .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the piperidine-1-carboxamide group could participate in reactions typical of secondary amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Biochemical Studies

Research involving compounds with benzo[d][1,3]dioxol-5-yl and pyrazine components has focused on virtual screening targeting specific receptors, such as the urokinase receptor (uPAR), leading to the discovery of compounds with potential anti-cancer properties. For instance, certain analogues have demonstrated the ability to inhibit cancer cell invasion, migration, and angiogenesis, with promising pharmacokinetic properties and effects on breast tumor metastasis in animal models (F. Wang et al., 2011).

Molecular Interaction Studies

Studies on the molecular interaction of antagonists with receptors, such as the CB1 cannabinoid receptor, have utilized compounds with structural features like pyrazine carboxamides. These studies provide insights into the binding interactions and structure-activity relationships essential for developing new therapeutic agents (J. Shim et al., 2002).

Anti-Tubercular Agents

The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents highlight the potential of pyrazine derivatives in combating Mycobacterium tuberculosis. Some of these compounds have shown significant activity against the tuberculosis pathogen with minimal cytotoxicity to human cells (S. Srinivasarao et al., 2020).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its physical and chemical properties, biological activity, and potential applications .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)24-11-23-14)21-7-3-13(4-8-21)25-16-10-18-5-6-19-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMADKUNUVQJMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.